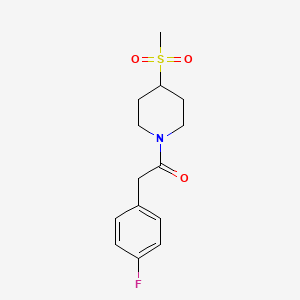

2-(4-Fluorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-(4-methylsulfonylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO3S/c1-20(18,19)13-6-8-16(9-7-13)14(17)10-11-2-4-12(15)5-3-11/h2-5,13H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMUHFXLKNEJSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)C(=O)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone typically involves the following steps:

Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the fluorophenyl group: This step often involves the use of fluorobenzene derivatives in a substitution reaction.

Attachment of the ethanone moiety: This can be done through acylation reactions using ethanoyl chloride or similar reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch or continuous flow reactors: To ensure consistent quality and yield.

Catalysts: Such as Lewis acids or bases to facilitate the reactions.

Purification steps: Including crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Particularly nucleophilic substitution reactions involving the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

The biological activity of 2-(4-Fluorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone has been investigated in various contexts, particularly its antimicrobial and potential therapeutic effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain derivatives range from 20 to 40 µM against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity compared to standard antibiotics like ciprofloxacin .

Pharmacological Potential

The compound's interaction with biological targets suggests several therapeutic applications:

- CNS Disorders: Its structural similarity to known CNS-active compounds suggests potential use in treating conditions like anxiety and depression.

- Metabolic Disorders: Similar compounds have been explored for their ability to inhibit enzymes involved in metabolic syndrome, including those related to type 2 diabetes and obesity .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

-

Antimicrobial Efficacy:

A study evaluated the antimicrobial properties of piperidine derivatives, including this compound. Results demonstrated significant activity against resistant bacterial strains, suggesting its potential as an alternative treatment option . -

CNS Activity:

Another investigation into similar compounds revealed their effects on anxiety-like behaviors in animal models. The results indicated that these compounds could modulate neurotransmitter levels, providing insights into their potential as anxiolytics .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the piperidinyl ethanone moiety can modulate the compound’s overall activity. Pathways involved may include signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Chlorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone

- 2-(4-Bromophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone

- 2-(4-Methylphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone

Uniqueness

2-(4-Fluorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to target molecules, making it a valuable compound in various research and industrial applications.

Biological Activity

2-(4-Fluorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone, a compound with notable structural features, has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a 4-fluorophenyl moiety and a methylsulfonyl group attached to a piperidine ring. Its molecular formula is C19H22FNOS, with a molecular weight of approximately 347 g/mol. The presence of the fluorine atom and the methylsulfonyl group enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The piperidine ring allows for hydrophobic interactions, while the methylsulfonyl group can participate in hydrogen bonding, stabilizing the compound-receptor complex. Additionally, the fluoro substituent may enhance binding affinity through halogen bonding.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, particularly against certain bacterial strains.

- Cytotoxicity : In vitro assays have shown that this compound can induce cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent.

- Neuropharmacological Effects : The compound has been investigated for its effects on neurotransmitter systems, particularly in models of anxiety and depression.

Case Studies and Research Findings

Recent studies have highlighted the biological activities associated with this compound:

- Anticancer Studies :

- Neuropharmacological Investigations :

- Antimicrobial Activity :

Table 1: Summary of Biological Activities

Q & A

Q. What are the recommended methods for synthesizing 2-(4-Fluorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone in laboratory settings?

Methodological Answer: The synthesis of this compound typically involves multi-step organic reactions. Key approaches include:

- Friedel-Crafts Acylation : Reacting 4-fluorobenzene derivatives with acyl chlorides in the presence of Lewis acid catalysts (e.g., AlCl₃) to introduce the ethanone moiety. This method is noted for moderate yields (60-75%) but requires rigorous moisture control .

- Piperidine Functionalization : Coupling 4-(methylsulfonyl)piperidine with fluorophenyl intermediates via nucleophilic substitution or palladium-catalyzed cross-coupling. Optimizing reaction temperature (80-100°C) and solvent polarity (e.g., DMF or THF) improves efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended to achieve >95% purity. Monitor by TLC or HPLC .

Q. Table 1: Synthesis Method Comparison

| Method | Yield (%) | Key Conditions | References |

|---|---|---|---|

| Friedel-Crafts Acylation | 60-75 | AlCl₃, anhydrous DCM, 0°C | |

| Piperidine Coupling | 70-85 | Pd(OAc)₂, DMF, 80°C |

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: While hazard classifications vary (e.g., some SDSs report "no known hazards" ), standard precautions should include:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use N95 masks if handling powders to avoid inhalation .

- Ventilation : Conduct reactions in fume hoods with >100 ft/min airflow to mitigate volatile byproducts (e.g., HF or SOₓ gases) .

- Emergency Protocols : Immediate rinsing with water (15+ minutes for eye/skin exposure) and medical consultation for ingestion .

Q. How can the purity and structural integrity of the compound be verified?

Methodological Answer:

- Analytical Techniques :

- HPLC : Use a C18 column with methanol/water (65:35) mobile phase and UV detection at 254 nm. Retention time consistency (±0.1 min) indicates purity .

- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR. Key signals include:

- 4-Fluorophenyl: δ 7.2–7.4 ppm (doublet, aromatic H)

- Piperidinyl-SO₂CH₃: δ 2.8 ppm (singlet, methylsulfonyl) .

- Thermogravimetric Analysis (TGA) : Assess decomposition points (>200°C suggests thermal stability) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives?

Methodological Answer: Discrepancies often arise from structural variations or assay conditions. To address this:

- Structural Confirmation : Use X-ray crystallography (e.g., resolving piperidine ring conformation ) to verify substituent positioning.

- Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) and compare IC₅₀ values. For example, methylsulfonyl groups may enhance solubility but reduce membrane permeability, altering observed activity .

- Meta-Analysis : Cross-reference data from peer-reviewed journals and avoid vendor-reported bioactivity (e.g., unreliable sources like BenchChem ).

Q. What strategies optimize analytical methods (e.g., HPLC, GC-MS) for this compound?

Methodological Answer:

- Mobile Phase Optimization : Adjust methanol:buffer ratios (e.g., 65:35 to 70:30) to improve peak resolution. Sodium acetate (6.8 g/L) with 1-octanesulfonate enhances ion pairing for polar derivatives .

- Derivatization for GC-MS : Silylate hydroxyl or amine groups with BSTFA to increase volatility. Monitor m/z 183 (base peak for fluorophenyl fragments) .

- Column Selection : Use phenyl-hexyl columns for better separation of aromatic analogs vs. C18 .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives?

Methodological Answer:

- Core Modifications : Synthesize analogs with:

- Biological Testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.